

A Theoretical Deep Dive into the Physical Properties of Al_3Ni_5

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Compound of Interest

Compound Name: *Trialuminium pentanickel*

Cat. No.: *B15446520*

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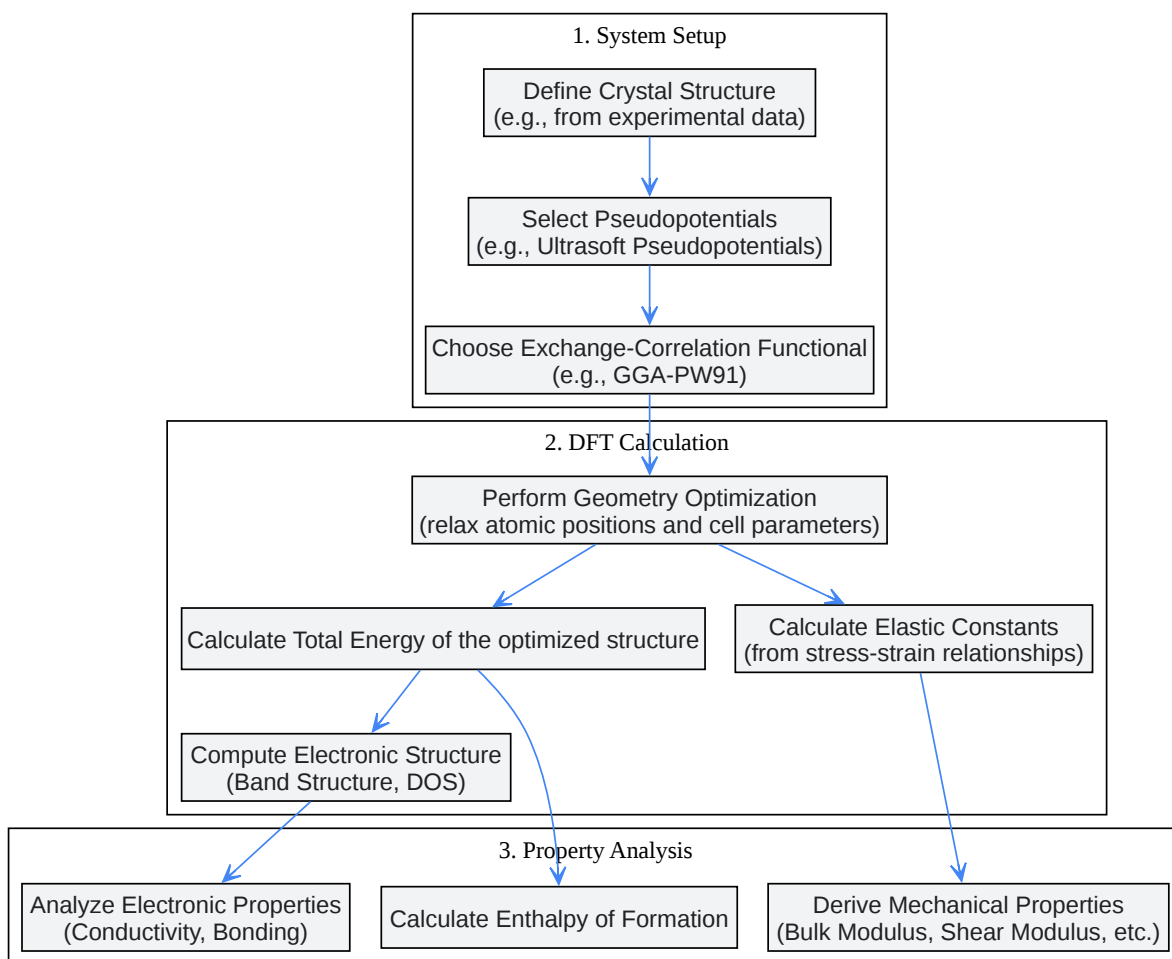
The intermetallic compound Al_3Ni_5 , a key phase in the aluminum-nickel binary system, has garnered significant attention for its potential in high-temperature structural applications. A thorough understanding of its fundamental physical properties at the atomic and electronic levels is crucial for the design and development of novel materials. This technical guide provides a comprehensive overview of the theoretically evaluated physical properties of Al_3Ni_5 , drawing from first-principles calculations based on Density Functional Theory (DFT).

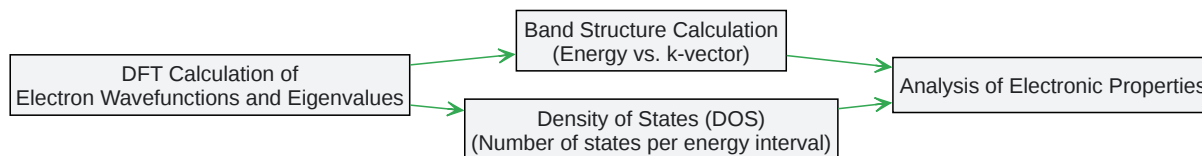
Structural and Thermodynamic Properties

First-principles calculations have been employed to determine the structural and thermodynamic stability of Al_3Ni_5 . These studies provide foundational data for understanding the phase behavior and performance of Al-Ni alloys.

Computational Methodology:

The theoretical data presented herein are primarily derived from Density Functional Theory (DFT) calculations. A typical computational workflow for determining these properties is as follows:





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